![molecular formula C19H19NO3 B367249 1'-(2-Phenylethyl)-1',2'-dihydrospiro[1,3-dioxane-2,3'-indole]-2'-one CAS No. 882382-64-1](/img/structure/B367249.png)

1'-(2-Phenylethyl)-1',2'-dihydrospiro[1,3-dioxane-2,3'-indole]-2'-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1’-(2-Phenylethyl)-1’,2’-dihydrospiro[1,3-dioxane-2,3’-indole]-2’-one seems to be a complex organic compound. It might be an analogue of 2-phenylethylamine where the amine has been replaced by a pyrrolidine ring .

Synthesis Analysis

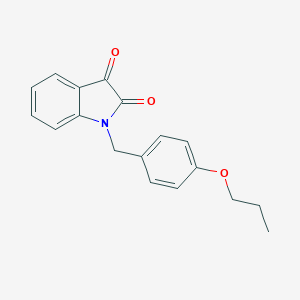

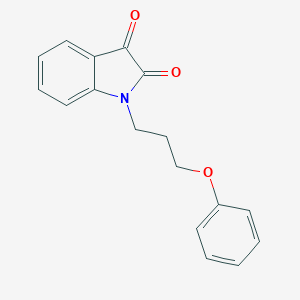

The synthesis of similar compounds often involves the use of copper-catalyzed N-alkylation of indoles by N-tosylhydrazones . Another method involves the reactions of N-benzylmaleimide with secondary amines .Molecular Structure Analysis

The molecular structure of this compound is likely complex due to the presence of multiple rings and functional groups. The ChemSpider database provides molecular structures for similar compounds like 2-Phenylethyl and 2-(1-Phenylethyl)phenol .Chemical Reactions Analysis

The chemical reactions of similar compounds often involve nucleophilic addition reactions at the C=C double bond of substituted N-phenylmaleimides . Copper-catalyzed N-alkylation of indoles by N-tosylhydrazones is another common reaction .Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Some common physical properties include density, color, hardness, melting and boiling points, and electrical conductivity .科学的研究の応用

Synthesis and Derivatives

Synthesis of Derivatives : Derivatives of 1,3-dihydrospiro[2H-indole-2,2′-pyrrolidine] were synthesized from 2-methylene-2,3-dihydro-1H-indoles, leading to the formation of 1′-substituted spiroindole-2,2′-pyrrolidines and 2-(2-carbamoylethyl)-3H-indolium perchlorates, highlighting the compound's utility in creating complex organic structures (Shachkus et al., 1989).

Recyclization Reactions : The compound underwent recyclization in reactions with nitrogen binucleophiles, demonstrating its adaptability in forming functional derivatives of 1,2-dihydrospiro[indole3,4′-pyran], a crucial step in synthesizing fused analogs such as spiro[chromene-4,3′-indole] and spiro[indole-3,5′pyrano[2,3-d]pyrimidine] derivatives (Andina & Andin, 2016).

Photochromic Properties : 1,3-dihydrospiro[2H-indole-ozazine] derivatives were synthesized, exhibiting variable photochromic properties. This makes them interesting for applications in materials where transmission change is required, such as smart windows or lenses (Tardieu et al., 1992).

Polymerizable Photochromic Liquid Crystals : Novel polymerizable photochromic liquid crystal materials containing 1,3-dihydrospiro[2H-indole-2,3'-[3H]naphth[2,1-b][1,4]oxazine] were synthesized. These compounds exhibit metastable mesophases, making them potential candidates for advanced display technologies (Hattori & Uryu, 1999).

Biological and Medical Research

Potential Anti-tumor Properties : Dispiro[1H-indene-2,3'-pyrrolidine-2',3''-[3H]indole]-1,2''(1''H)-diones, synthesized through 1,3-Dipolar cycloaddition reaction, exhibited promising anti-tumor activity against various human tumor cell lines, including melanoma and cancers of the lung, colon, brain, ovary, breast, prostate, and kidney (Girgis, 2009).

Germicidal UV Source Indicator Application : Characterization of photophysical properties of spirooxazine and spiropyran compounds in poly(methyl methacrylate) was carried out, suggesting their potential application as low-cost germicidal UV indicators (Bonefacino et al., 2013).

特性

IUPAC Name |

1'-(2-phenylethyl)spiro[1,3-dioxane-2,3'-indole]-2'-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO3/c21-18-19(22-13-6-14-23-19)16-9-4-5-10-17(16)20(18)12-11-15-7-2-1-3-8-15/h1-5,7-10H,6,11-14H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLYAAHQJIKHKFT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2(C3=CC=CC=C3N(C2=O)CCC4=CC=CC=C4)OC1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1S,2R,6R,8S,9R)-N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxamide](/img/structure/B367167.png)

![5-(4-bromophenyl)-4-(3-ethoxy-4-hydroxyphenyl)-3-methyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B367170.png)

![2-({1-[(4-Chlorophenyl)sulfonyl]-3-piperidinyl}carbonyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B367171.png)

![1-[(4-Pentoxyphenyl)methyl]indole-2,3-dione](/img/structure/B367197.png)

![1-[2-(2-Methoxyphenoxy)ethyl]indole-2,3-dione](/img/structure/B367201.png)

![1-[2-(4-Chlorophenoxy)ethyl]indole-2,3-dione](/img/structure/B367203.png)

![1-[3-(2-Methylphenoxy)propyl]indole-2,3-dione](/img/structure/B367206.png)

![1-[3-(4-Methylphenoxy)propyl]indole-2,3-dione](/img/structure/B367207.png)